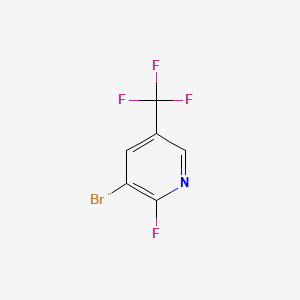

3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine

Description

3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine (CAS 1031929-01-7) is a halogenated pyridine derivative with the molecular formula C₆H₂BrF₄N and a molecular weight of 243.98 g/mol. It features a bromine atom at position 3, fluorine at position 2, and a trifluoromethyl (-CF₃) group at position 5 on the pyridine ring. This substitution pattern confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis .

Propriétés

IUPAC Name |

3-bromo-2-fluoro-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF4N/c7-4-1-3(6(9,10)11)2-12-5(4)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKACHYLUXHBYMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031929-01-7 | |

| Record name | 1031929-01-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes

The synthesis of 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine can be achieved through several methods, primarily involving halogenation and trifluoromethylation of pyridine derivatives.

Halogenation : A common method involves the bromination of 2-(trifluoromethyl)pyridine followed by selective fluorination. For instance, bromination can be performed using N-bromosuccinimide (NBS) under controlled conditions, typically in a solvent like dichloromethane or acetonitrile.

Trifluoromethylation : Another approach includes the introduction of the trifluoromethyl group via cross-coupling reactions. Trifluoromethyl copper reagents are often used under anhydrous conditions to achieve this substitution efficiently.

Reaction Conditions

The reaction conditions play a crucial role in optimizing yields and purity:

Temperature : Reactions are generally conducted at elevated temperatures (60–100°C) to facilitate halogenation and trifluoromethylation processes.

Solvents : Common solvents include dimethylformamide (DMF), dichloromethane, or acetonitrile, which help dissolve reactants and improve reaction kinetics.

Catalysts : Palladium-based catalysts are frequently employed in coupling reactions to enhance selectivity and yield.

Reaction Pathways

Types of Reactions

This compound can participate in various chemical reactions:

Nucleophilic Substitution : The compound can undergo nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of the fluorine and trifluoromethyl groups that activate the ring.

Coupling Reactions : It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl boronic acids, generating biaryl derivatives that are valuable in drug discovery.

Analytical Techniques

Characterization of this compound is essential for confirming purity and structural integrity:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both $$^{1}H$$ and $$^{19}F$$ NMR spectroscopy are utilized to confirm substitution patterns and assess purity.

Mass Spectrometry (MS) : High-resolution mass spectrometry confirms the molecular weight (243.98 g/mol) and identifies molecular ions.

High-Performance Liquid Chromatography (HPLC) : HPLC is employed to quantify purity levels, ensuring that they exceed 98% for reliable applications.

Summary of Preparation Methods

| Method | Reagents/Conditions | Yield/Purity |

|---|---|---|

| Halogenation | N-bromosuccinimide (NBS), DMF | High yield with optimized conditions |

| Trifluoromethylation | Trifluoromethyl copper reagents | Variable yield based on conditions |

| Coupling Reactions | Palladium catalysts, aryl boronic acids | High yields in optimized systems |

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.

Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to remove the halogen atoms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.

Cross-Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate or cesium carbonate, are employed in solvents such as toluene or ethanol.

Major Products Formed

Nucleophilic Substitution: The major products are substituted pyridines with various functional groups replacing the bromine atom.

Cross-Coupling Reactions: The products are biaryl or alkyl-aryl compounds, depending on the coupling partner used.

Applications De Recherche Scientifique

Pharmaceutical Applications

Intermediate in Drug Synthesis

3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, which can improve the binding affinity and bioavailability of drug candidates. This compound is particularly relevant in medicinal chemistry where fluorine substitution is employed to optimize pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.

Biological Activity

Research indicates that this compound exhibits notable biological activity by interacting with various enzymes and proteins. It has been shown to inhibit cytochrome P450 enzymes, which play a vital role in drug metabolism and detoxification processes. Additionally, it may influence cellular signaling pathways and gene expression related to oxidative stress and apoptosis.

Agrochemical Applications

Development of Herbicides and Pesticides

The compound is utilized in the formulation of herbicides and pesticides due to its effectiveness as an intermediate in the synthesis of agrochemical agents. Its chemical properties allow for the development of compounds that can effectively target specific pests while minimizing environmental impact .

Material Science

Synthesis of Advanced Materials

In material science, this compound is employed in the synthesis of advanced materials with specific functional properties. The trifluoromethyl group can impart unique characteristics to polymers and other materials, making them suitable for high-performance applications.

Chemical Synthesis

Reactivity and Functionalization

The bromo and fluoro groups on the pyridine ring make this compound a valuable precursor for further functionalization. Common reagents used in reactions involving this compound include palladium catalysts and lithium diisopropylamide, facilitating various coupling reactions that yield more complex molecules.

- Pharmaceutical Development : A study focused on synthesizing new drug candidates utilized this compound as an intermediate. The resulting compounds demonstrated enhanced efficacy against specific cancer cell lines, highlighting the importance of fluorinated pyridines in drug discovery.

- Agrochemical Formulation : In developing a new herbicide formulation, researchers incorporated this compound to improve selectivity against certain weed species while reducing phytotoxicity to crops.

Mécanisme D'action

The mechanism of action of 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine depends on its application:

Pharmaceuticals: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. .

Agrochemicals: It targets essential biological pathways in pests, such as disrupting enzyme function or interfering with neurotransmission

Comparaison Avec Des Composés Similaires

Key Properties :

- Density : 1.774 g/cm³

- Refractive Index : 1.460

- Purity : ≥97% (commonly supplied)

- Hazard Codes : Xi (Irritant), T (Toxic)

- Applications : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a building block for insecticides, fungicides, and drug candidates .

Comparison with Structurally Similar Pyridine Derivatives

3-Bromo-2-chloro-5-(trifluoromethyl)pyridine (CAS 71701-92-3)

Molecular Formula : C₆H₂BrClF₃N

Molecular Weight : 260.44 g/mol

- Substituents : Bromine (position 3), chlorine (position 2), and -CF₃ (position 5).

- Key Differences :

- The chlorine atom at position 2 increases molecular weight and polarizability compared to fluorine.

- Higher boiling/melting points due to chlorine’s larger atomic size and stronger intermolecular forces.

- Reactivity: Chlorine is a better leaving group than fluorine, enabling nucleophilic substitution reactions under milder conditions .

- Applications : Similar to the target compound but preferred in syntheses requiring halogen exchange or nucleophilic displacement .

2-Bromo-3-chloro-5-(trifluoromethyl)pyridine

Molecular Formula : C₆H₂BrClF₃N

Molecular Weight : 260.44 g/mol

- Substituents : Bromine (position 2), chlorine (position 3), and -CF₃ (position 5).

- Key Differences :

- Positional isomerism alters electronic distribution: Bromine at position 2 directs electrophilic substitution to position 4 or 6, unlike the target compound’s bromine at position 3.

- Reduced steric hindrance at position 3 due to smaller chlorine substituent.

- Applications : Used in metal-catalyzed coupling reactions where regioselectivity differs from the target compound .

3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine (CAS 2137028-35-2)

Molecular Formula : C₆H₃BrClF₃N₂

Molecular Weight : 275.45 g/mol

- Substituents : Bromine (position 3), chlorine (position 5), -CF₃ (position 6), and an amine (-NH₂) at position 2.

- Key Differences :

- The amine group introduces hydrogen-bonding capability and basicity, enabling participation in condensation or amidation reactions.

- Chlorine at position 5 may deactivate the ring toward electrophilic attack compared to fluorine.

- Applications : Primarily used in synthesizing bioactive molecules (e.g., kinase inhibitors) due to the reactive amine moiety .

3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine

Molecular Formula : C₆H₂BrF₄N

Molecular Weight : 243.98 g/mol

- Substituents : Bromine (position 3), fluorine (position 5), and -CF₃ (position 2).

- Key Differences :

- The trifluoromethyl group at position 2 creates steric hindrance, reducing reactivity at adjacent positions.

- Fluorine at position 5 is a strong electron-withdrawing group, further deactivating the ring.

- Applications : Used in fluorinated drug candidates where metabolic stability is critical .

Comparative Analysis Table

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Highlights | Primary Applications |

|---|---|---|---|---|---|---|

| 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine | 1031929-01-7 | C₆H₂BrF₄N | 243.98 | Br (3), F (2), -CF₃ (5) | Suzuki coupling at Br; F inertness | Agrochemicals, pharmaceuticals |

| 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine | 71701-92-3 | C₆H₂BrClF₃N | 260.44 | Br (3), Cl (2), -CF₃ (5) | Nucleophilic substitution at Cl | Halogen-exchange reactions |

| 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | N/A | C₆H₂BrClF₃N | 260.44 | Br (2), Cl (3), -CF₃ (5) | Regioselective coupling at Br | Specialty chemicals |

| 3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine | 2137028-35-2 | C₆H₃BrClF₃N₂ | 275.45 | Br (3), Cl (5), -CF₃ (6), NH₂ (2) | Amine participation in condensation reactions | Bioactive molecule synthesis |

| 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine | N/A | C₆H₂BrF₄N | 243.98 | Br (3), F (5), -CF₃ (2) | Steric hindrance at position 2 | Fluorinated drug candidates |

Activité Biologique

3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological interactions, mechanisms of action, and relevant case studies.

Biological Activity Overview

The biological activity of this compound primarily stems from its ability to interact with various enzymes and proteins, particularly cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes. The inhibition of these enzymes can lead to significant alterations in metabolic pathways.

Enzyme Inhibition

-

Cytochrome P450 Inhibition :

- This compound has been shown to inhibit specific cytochrome P450 isoforms, impacting the metabolism of xenobiotics and endogenous compounds. This interaction can lead to increased plasma levels of co-administered drugs, potentially resulting in adverse effects or therapeutic failures.

-

Modulation of Gene Expression :

- The compound influences gene expression related to oxidative stress and apoptosis pathways. This modulation can affect cellular responses to stress and may have implications in cancer therapy by altering apoptotic signaling.

Pharmacokinetics

The trifluoromethyl group enhances the compound's lipophilicity, which is associated with improved absorption and distribution within biological systems. Studies indicate that this modification leads to increased oral bioavailability compared to non-fluorinated analogs .

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of trifluoromethyl pyridines, this compound demonstrated notable cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Inflammatory Response Modulation

Another research investigation focused on the compound's ability to modulate inflammatory responses. It was found that treatment with this pyridine derivative significantly reduced the release of pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | IC50 (µM) | Mechanism of Action | Biological Activity |

|---|---|---|---|

| This compound | 10 | Cytochrome P450 inhibition | Anticancer, anti-inflammatory |

| 5-Bromo-2-fluoro-3-(trifluoromethyl)pyridine | 15 | Enzyme inhibition | Antimicrobial |

| Trifluoromethylpyrimidinedione | 20 | BCAT1/2 inhibition | Metabolic disorder treatment |

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 3-bromo-2-fluoro-5-(trifluoromethyl)pyridine?

- Methodological Answer : The compound can be synthesized via halogenation of pyridine precursors. For example, bromo-fluoro-trifluoromethyl pyridines are often derived from pyridine scaffolds through regioselective halogenation using agents like N-bromosuccinimide (NBS) or bromine in the presence of directing groups. Fluorination may employ DAST (diethylaminosulfur trifluoride) or fluorinating agents like Selectfluor®. Purification typically involves column chromatography or recrystallization, with purity verified by GC (>98% as per ) .

Q. How can the purity and identity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : and NMR to confirm fluorine and proton environments (e.g., trifluoromethyl signals at ~-60 ppm in NMR).

- GC/HPLC : Assess purity (>95% by GC, as noted in ).

- Mass Spectrometry : Confirm molecular weight (e.g., CHBrFN, MW 268.0).

- Elemental Analysis : Verify Br/F content (e.g., lists d = 1.72 for related bromo-fluoro compounds) .

Q. What safety precautions are required for handling this compound?

- Methodological Answer :

- PPE : Wear N95 masks, gloves, and eyeshields ( ) .

- Storage : Store in dry, sealed containers at ambient temperatures ( ) .

- Hazard Classification : UN2811 (Toxic), requiring ventilation and spill containment ( ) .

Advanced Research Questions

Q. How does the electronic environment of the trifluoromethyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group activates the pyridine ring toward nucleophilic aromatic substitution (SNAr) at the 3-bromo position. For Suzuki-Miyaura couplings, use Pd(PPh) with arylboronic acids in THF/NaCO. The fluorine atom at position 2 may sterically hinder reactions, necessitating optimized conditions (e.g., higher temps or microwave assistance) .

Q. What strategies enable regioselective functionalization of this compound?

- Methodological Answer :

- Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) to deprotonate positions adjacent to directing groups (e.g., fluorine), followed by quenching with electrophiles ( ) .

- Halogen Dance : Rearrangement of bromine to meta positions via intermediates (e.g., ’s pyridyne cyclization) .

- Protection/Deprotection : Mask reactive sites (e.g., trifluoromethyl) with silyl groups to direct functionalization ( ) .

Q. How can computational modeling predict biological activity of derivatives?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock to simulate interactions with biological targets (e.g., enzymes involved in inflammation or cancer, as in ) .

- DFT Calculations : Analyze electronic properties (HOMO/LUMO) to predict reactivity and stability ( ) .

Q. What contradictions exist in reported spectroscopic data for this compound?

- Methodological Answer : Discrepancies in NMR shifts for trifluoromethyl groups (~120-125 ppm) may arise from solvent effects or impurities. Validate against high-purity standards ( ) . Cross-reference with X-ray crystallography (if available) to resolve ambiguities ( ) .

Application-Oriented Questions

Q. How is this compound utilized in medicinal chemistry for drug discovery?

- Methodological Answer : As a building block for kinase inhibitors or anti-inflammatory agents, its trifluoromethyl group enhances metabolic stability. For example:

- Step 1 : Suzuki coupling to introduce aryl groups at the bromo position.

- Step 2 : Functionalize fluorine via SNAr with amines or thiols ( ) .

Q. What role does this compound play in materials science?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.